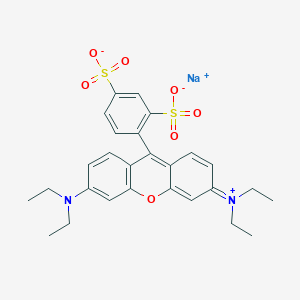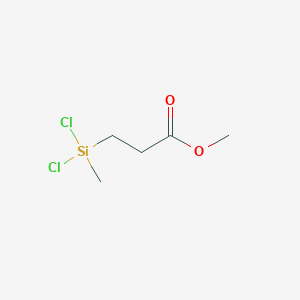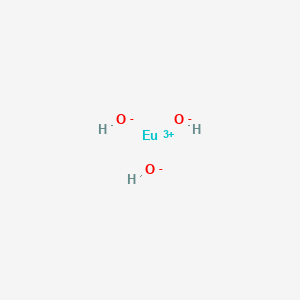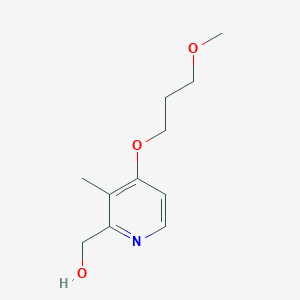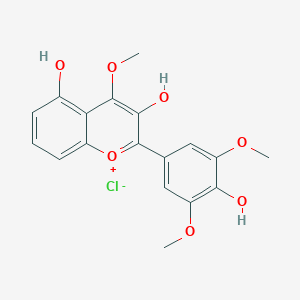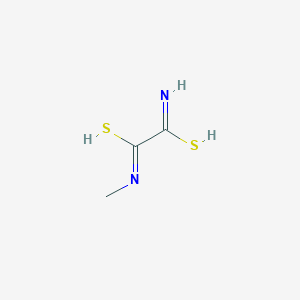
Ethanedithioamide, methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanedithioamide, methyl- is a chemical compound that has been extensively studied in the scientific community due to its unique properties and potential applications. This compound is also known as methylenebis(thiourea) and is primarily used in laboratory experiments for its ability to chelate metal ions.
Mécanisme D'action
The mechanism of action of ethanedithioamide, methyl- is based on its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can alter the properties of the metal ions. This alteration can lead to changes in the reactivity of the metal ions, which can be useful in a variety of applications.
Effets Biochimiques Et Physiologiques
Ethanedithioamide, methyl- has no known biochemical or physiological effects. The compound is primarily used in laboratory experiments and is not intended for human or animal consumption.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethanedithioamide, methyl- in lab experiments include its ability to chelate metal ions, its stability in solution, and its low toxicity. The compound is also relatively inexpensive and easy to synthesize.
The limitations of using ethanedithioamide, methyl- in lab experiments include its limited solubility in water, its potential to form insoluble complexes with certain metal ions, and its tendency to decompose at high temperatures.
Orientations Futures
There are several future directions for research on ethanedithioamide, methyl-. These include:
1. Developing new synthetic methods for the compound to improve its purity and yield.
2. Studying the properties of the metal complexes formed by ethanedithioamide, methyl- to better understand their reactivity and potential applications.
3. Investigating the use of ethanedithioamide, methyl- in catalytic reactions to improve their efficiency and selectivity.
4. Exploring the use of ethanedithioamide, methyl- in metal ion detection and removal in environmental and industrial applications.
Conclusion:
Ethanedithioamide, methyl- is a versatile compound that has many potential applications in scientific research. Its ability to chelate metal ions makes it useful in a variety of applications, including metal ion detection, metal ion removal, and catalysis. While there are limitations to its use in lab experiments, the compound is relatively inexpensive and easy to synthesize. Future research on ethanedithioamide, methyl- will likely focus on developing new synthetic methods, studying the properties of metal complexes, and exploring new applications for the compound.
Méthodes De Synthèse
Ethanedithioamide, methyl- can be synthesized by reacting methyl isothiocyanate with ammonia. The reaction yields methylenebis(thiourea) as a white crystalline solid. The purity of the compound can be further improved by recrystallization from ethanol.
Applications De Recherche Scientifique
Ethanedithioamide, methyl- has been widely used in scientific research due to its ability to chelate metal ions. This property makes it useful in a variety of applications, including:
1. Metal ion detection - Ethanedithioamide, methyl- can be used to detect the presence of metal ions in solutions. The compound forms stable complexes with metal ions, which can be detected using spectroscopic methods.
2. Metal ion removal - Ethanedithioamide, methyl- can be used to remove metal ions from solutions. The compound forms stable complexes with metal ions, which can be easily removed using filtration or centrifugation.
3. Catalysis - Ethanedithioamide, methyl- can be used as a ligand in catalytic reactions. The compound forms stable complexes with metal ions, which can act as catalysts in a variety of reactions.
Propriétés
Numéro CAS |
16890-71-4 |
|---|---|
Nom du produit |
Ethanedithioamide, methyl- |
Formule moléculaire |
C3H6N2S2 |
Poids moléculaire |
134.23 g/mol |
Nom IUPAC |
N'-methylethanedithioamide |
InChI |
InChI=1S/C3H6N2S2/c1-5-3(7)2(4)6/h1H3,(H2,4,6)(H,5,7) |
Clé InChI |
HEWGXDPYVWSZID-UHFFFAOYSA-N |
SMILES isomérique |
CN=C(C(=N)S)S |
SMILES |
CNC(=S)C(=S)N |
SMILES canonique |
CN=C(C(=N)S)S |
Synonymes |
N-Methyldithioxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



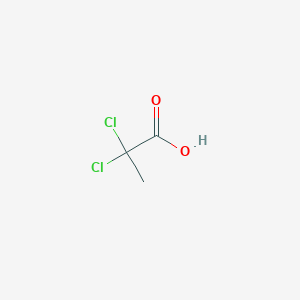
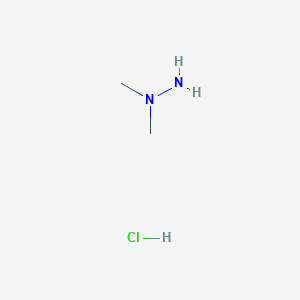

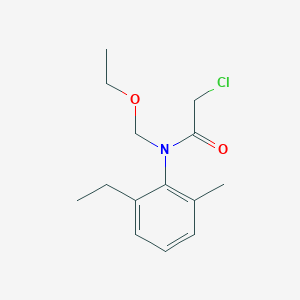
![(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B104952.png)
